2-Chloro-8-ethylquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-ethylquinazolin-4-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethylquinazolin-4-ol typically involves the reaction of 2-aminobenzonitrile with ethyl chloroformate under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-ethylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethylquinazolin-4-ol involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication. For its anticancer activity, it interferes with the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazolin-4-ol: Lacks the ethyl group at the 8-position.
8-Ethylquinazolin-4-ol: Lacks the chlorine atom at the 2-position.
2-Chloro-6-methylquinazolin-4-ol: Has a methyl group at the 6-position instead of an ethyl group at the 8-position.
Uniqueness
2-Chloro-8-ethylquinazolin-4-ol is unique due to the presence of both the chlorine atom at the 2-position and the ethyl group at the 8-position. This specific substitution pattern contributes to its distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-8-ethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-6-4-3-5-7-8(6)12-10(11)13-9(7)14/h3-5H,2H2,1H3,(H,12,13,14) |
InChI Key |
FUNCAQICJFKPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.